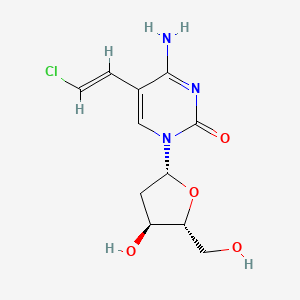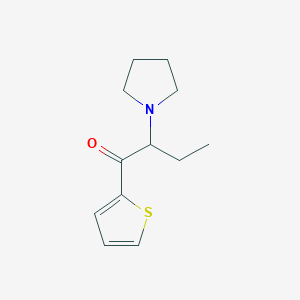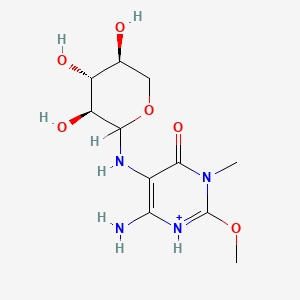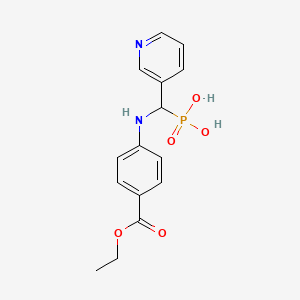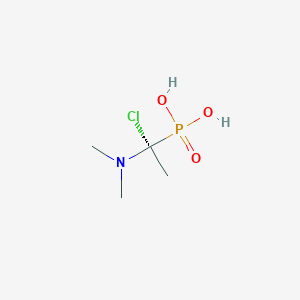
1-(Dimethylamino)-1-chloroethane-1-phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethylamino)-1-chloroethane-1-phosphonic acid is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a dimethylamino group, a chloroethane moiety, and a phosphonic acid group, making it a versatile molecule for chemical synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)-1-chloroethane-1-phosphonic acid typically involves the reaction of dimethylamine with chloroethane-1-phosphonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the demand for this compound in various applications. The industrial methods focus on optimizing the reaction efficiency, minimizing waste, and ensuring the safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Dimethylamino)-1-chloroethane-1-phosphonic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Hydrolysis: The phosphonic acid group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of phosphonic acid derivatives, while oxidation and reduction reactions can produce different oxidation states of the phosphorus atom.
Applications De Recherche Scientifique
1-(Dimethylamino)-1-chloroethane-1-phosphonic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonic acid derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Dimethylamino)-1-chloroethane-1-phosphonic acid involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phosphonic acid group can form coordination complexes with metal ions. These interactions can influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Dimethylamino)-1-chloroethane-1-phosphonic acid: shares similarities with other organophosphorus compounds such as:
Uniqueness
What sets this compound apart from similar compounds is the combination of its functional groups, which confer unique reactivity and potential applications. The presence of both a dimethylamino group and a phosphonic acid group allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
71550-35-1 |
|---|---|
Formule moléculaire |
C4H11ClNO3P |
Poids moléculaire |
187.56 g/mol |
Nom IUPAC |
[(1R)-1-chloro-1-(dimethylamino)ethyl]phosphonic acid |
InChI |
InChI=1S/C4H11ClNO3P/c1-4(5,6(2)3)10(7,8)9/h1-3H3,(H2,7,8,9)/t4-/m1/s1 |
Clé InChI |
QTSXVZKMXPJJMS-SCSAIBSYSA-N |
SMILES isomérique |
C[C@@](N(C)C)(P(=O)(O)O)Cl |
SMILES canonique |
CC(N(C)C)(P(=O)(O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


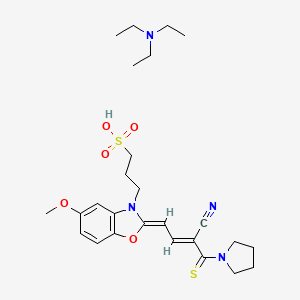
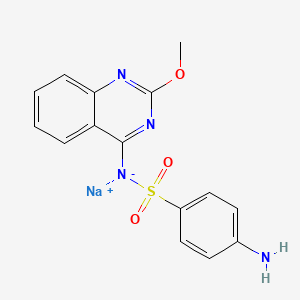
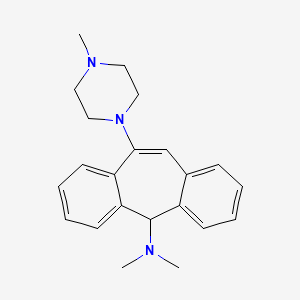

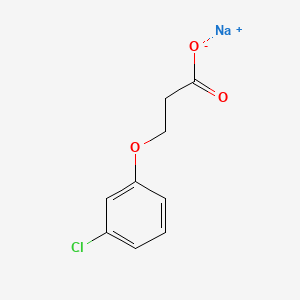

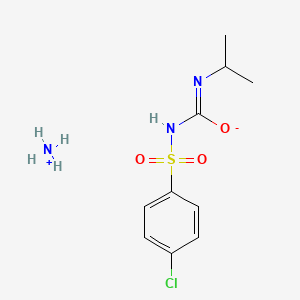

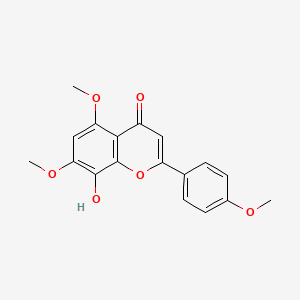
![1-Tert-butyl-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12730537.png)
